molecular formula C16H10ClFN4OS2 B11635218 N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide

Cat. No.: B11635218
M. Wt: 392.9 g/mol
InChI Key: ZTPHOMHYRPRCBF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolobenzothiazole moiety linked to a chloro-fluorophenyl group via a thioacetamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolobenzothiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolobenzothiazole ring system.

    Introduction of the chloro-fluorophenyl group: This step involves the nucleophilic substitution reaction where the chloro-fluorophenyl group is introduced to the triazolobenzothiazole core.

    Formation of the thioacetamide linkage: This step involves the reaction of the intermediate product with thioacetic acid or its derivatives under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the triazolobenzothiazole core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents such as dichloromethane and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-2-(benzothiazol-2-ylthio)acetamide: Lacks the triazole ring, resulting in different chemical and biological properties.

    N-(3-chloro-4-fluorophenyl)-2-(triazol-3-ylthio)acetamide: Lacks the benzothiazole ring, leading to variations in activity and applications.

    N-(3-chloro-4-fluorophenyl)-2-(benzothiazol-3-ylthio)acetamide: Similar structure but with different substitution patterns, affecting its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H10ClFN4OS2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C16H10ClFN4OS2/c17-10-7-9(5-6-11(10)18)19-14(23)8-24-15-20-21-16-22(15)12-3-1-2-4-13(12)25-16/h1-7H,8H2,(H,19,23)

InChI Key

ZTPHOMHYRPRCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)Cl)S2

Origin of Product

United States

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